molecular formula C12H16ClNO4 B2716027 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 91803-07-5

3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B2716027
CAS No.: 91803-07-5
M. Wt: 273.71
InChI Key: PDNUCPADTCCWPQ-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide is an organic compound with the molecular formula C12H16ClNO4. It is a derivative of propanamide, featuring a chloro group and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ammonia or an amine to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a single methoxy group.

    3-chloro-N-(3,4-dimethoxyphenyl)propanamide: Similar structure with two methoxy groups.

    3-chloro-N-(3,4,5-trimethoxyphenyl)acetylbenzohydrazide: A derivative with an additional benzohydrazide group.

Uniqueness

3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-9-6-8(14-11(15)4-5-13)7-10(17-2)12(9)18-3/h6-7H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNUCPADTCCWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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